molecular formula C10H15ClN4 B1491404 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine CAS No. 1250067-65-2

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine

Cat. No.: B1491404
CAS No.: 1250067-65-2
M. Wt: 226.7 g/mol
InChI Key: UYBPPVUECOXXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrazine ring, a common nitrogen-containing heterocycle in pharmaceuticals, which is substituted with a chloro group and a (1-methylpiperidin-4-yl)amine moiety . The integration of a piperidine ring, a frequent structural component in bioactive molecules, suggests potential for central nervous system (CNS) activity and interaction with various neurological targets . Furthermore, the presence of a chlorine atom is a common strategy in drug design to influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this compound as a key synthetic intermediate or building block for the development of novel molecular entities. Its structure is amenable to further chemical modification, making it a versatile scaffold for constructing compound libraries aimed at screening for biological activity. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-15-6-2-8(3-7-15)14-10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPPVUECOXXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

  • Step 1: Functionalization of the pyrazine core
    Introduction of the chloro substituent at the 3-position and amine group at the 2-position, often starting from a dichloropyrazine intermediate.

  • Step 2: Nucleophilic substitution or amide coupling
    Coupling the 2-amino group with the 1-methylpiperidin-4-yl moiety through nucleophilic aromatic substitution (S_NAr) or amide bond formation, depending on the protecting groups and intermediates used.

Detailed Preparation Methods

Starting Materials and Intermediates

  • 3,6-Dichloropyrazin-2-amine is a common starting intermediate, which undergoes selective substitution at the 3-position.
  • The 1-methylpiperidin-4-yl amine is prepared or procured as the nucleophilic coupling partner.

Key Reaction Steps

Selective Chlorination and Protection
  • The pyrazine amine is often protected using di-tert-butyl dicarbonate to give a Boc-protected intermediate, facilitating selective reactions on the ring without side reactions on the amine.
  • Chlorination at the 3-position can be achieved via electrophilic substitution or by using chlorinated pyrazine precursors.
Nucleophilic Aromatic Substitution (S_NAr)
  • The 1-methylpiperidin-4-yl amine is reacted with the 3-chloropyrazin-2-amine intermediate under mild heating (reflux conditions) in solvents like dichloromethane or DMF.
  • Triethylamine or similar bases are used to scavenge HCl formed during the reaction.
  • Reaction progress is monitored by TLC and LCMS, with reaction times typically around 4 hours at reflux.
Amide Coupling (Alternative Route)
  • In some synthetic routes, amide coupling agents such as HATU or EDCI are employed to couple the pyrazine intermediate with the piperidine derivative when the amine is protected.
  • Coupling reactions are performed in DMF or DCM with bases like DIPEA at room temperature or slightly elevated temperatures.
  • Yields vary depending on the protecting groups and reaction conditions, typically ranging from 40% to 60%.
Deprotection and Purification
  • Boc protecting groups are removed using 4 M HCl in methanol, stirring overnight at room temperature.
  • The crude product is purified by flash chromatography using gradients of ethyl acetate/n-hexane or methanol/DCM mixtures.
  • Final products are isolated as hydrochloride salts or free bases depending on the intended use.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP, triethylamine DCM Room temperature 60 Protects amine for selective reactions
Nucleophilic Substitution 1-methylpiperidin-4-yl amine, triethylamine DCM or DMF Reflux (approx. 80 °C) 47-55 Monitored by TLC and LCMS
Amide Coupling (alt.) HATU, DIPEA DMF or DCM Room temperature 40-60 Alternative to S_NAr
Deprotection 4 M HCl in MeOH Methanol Room temperature 50-58 Removes Boc protecting groups
Purification Flash chromatography (ethyl acetate/n-hexane or MeOH/DCM) - Ambient - Ensures product purity

Analytical and Research Findings

  • Mass Spectrometry (MS) confirms the molecular ion peaks consistent with the expected molecular weights (e.g., m/z ~ 219 for intermediates).
  • NMR Spectroscopy (1H-NMR) shows characteristic shifts for pyrazine protons and piperidine ring hydrogens, confirming successful substitution and coupling.
  • Reaction optimization studies indicate that controlling temperature and stoichiometry of reagents is critical to maximize yields and minimize side products.
  • The use of protecting groups like Boc is essential to prevent undesired side reactions during coupling steps.

Summary of Preparation Methodology

The synthesis of 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine typically involves:

  • Starting from dichloropyrazin-2-amine derivatives.
  • Protecting the pyrazine amine with Boc groups.
  • Performing nucleophilic aromatic substitution with 1-methylpiperidin-4-yl amine under reflux.
  • Deprotecting the Boc groups using acidic methanol.
  • Purifying the final compound via chromatography.

This method balances selectivity, yield, and purity, supported by analytical data and optimized reaction conditions.

Chemical Reactions Analysis

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

One of the primary areas of interest for 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is its potential as an anaplastic lymphoma kinase (ALK) inhibitor. ALK has been implicated in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Compounds that inhibit ALK can halt tumor growth and proliferation.

Case Study: ALK Inhibition

Research has demonstrated that compounds structurally related to this compound exhibit potent inhibition of ALK, with antiproliferative IC50 values in the nanomolar range against ALK-positive cell lines. For instance, a series of imidazopyridazine derivatives were shown to inhibit ALK effectively, leading to significant reductions in cell viability in vitro .

CompoundIC50 (nM)Target
This compoundTBDALK
Imidazopyridazine Derivative<10ALK

Antimalarial Potential

Another promising application for this compound lies in its potential as an antimalarial agent . The compound's structure allows it to interact with specific enzymes involved in the malaria parasite's lifecycle.

Case Study: PfCDPK1 Inhibition

A study focused on inhibitors of the calcium-dependent protein kinase 1 from Plasmodium falciparum (PfCDPK1), where structural modifications led to compounds with high affinity and selectivity against PfCDPK1. These compounds demonstrated low nanomolar activity against the enzyme and promising efficacy against malaria parasites . The design strategies employed could be adapted for this compound to enhance its antimalarial properties.

CompoundEC50 (nM)Activity
This compoundTBDAntimalarial
Optimized Imidazopyridazine12Antimalarial

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine moiety or the pyrazine core can significantly impact potency, selectivity, and pharmacokinetic profiles.

Optimization Strategies

Research indicates that small changes in substituents can lead to substantial differences in biological activity. For instance, altering the position of substituents on the pyrazine ring has been shown to enhance selectivity towards specific kinases while reducing off-target effects .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and functional features of 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine with analogous compounds:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Applications/Activity Reference
This compound Pyrazine 1-Methylpiperidin-4-ylamine Chlorine Potential kinase/SHP2 inhibition*
SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) Pyrazine 4-Methylpiperidin-4-amine 2,3-Dichlorophenyl SHP2 allosteric inhibitor (IC50: 0.071 µM)
3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine Pyrazine 2,2-Dimethoxyethylamine Chlorine Intermediate for drug discovery
1-(4-Fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine Benzoimidazole 1-Methylpiperidin-4-ylamine 4-Fluorobenzyl Anti-histamine candidate (aborted synthesis pathway)

Notes:

  • SHP099 : The dichlorophenyl group at position 3 enhances hydrophobic interactions with the SHP2 protein, contributing to its potency. The 4-methylpiperidin-4-amine group stabilizes the auto-inhibited conformation of SHP2 .
  • Dimethoxyethyl derivative () : The polar dimethoxy group improves aqueous solubility but may reduce membrane permeability compared to the 1-methylpiperidin-4-yl group .
  • Benzoimidazole analog () : Demonstrates the reactivity of the 1-methylpiperidin-4-ylamine group in SNAr reactions, though unexpected N-demethylation and diarylation occurred during synthesis .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s molecular weight (~241.7 g/mol) is lower than SHP099 (~397.3 g/mol) due to the absence of a dichlorophenyl group .
  • Solubility: The tertiary amine in the piperidine ring may improve solubility in acidic environments via protonation, a feature absent in non-basic analogs like the dimethoxyethyl derivative.

Biological Activity

Overview

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is an organic compound with the molecular formula C10H15ClN4 and a molecular weight of 226.7 g/mol. Its unique structure positions it as a candidate for various biological applications, particularly in enzyme inhibition and receptor binding. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or bind to receptors, leading to various biological responses. The precise mechanisms often depend on the context of its application, including potential roles in cancer therapy and neurological disorders .

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit kinases and other enzymes involved in cellular signaling pathways. The inhibition profile suggests that it may be effective against specific cancer-related targets, aligning with the growing interest in kinase inhibitors for cancer treatment .

Receptor Binding

The compound's structure allows it to interact with various receptors, which can modulate physiological responses. This receptor binding capability is crucial for developing therapeutic agents targeting diseases such as Alzheimer's and other neurodegenerative conditions .

Case Studies and Research Findings

  • Cancer Therapy :
    • A study investigated the cytotoxic effects of this compound on tumor cell lines. The results indicated significant apoptosis induction in hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
  • Neurological Applications :
    • Research into piperidine derivatives, including this compound, has shown promise in treating Alzheimer's disease through dual inhibition of cholinesterase and beta-secretase enzymes. This multi-target approach enhances therapeutic efficacy while reducing side effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameStructure TypeBiological ActivityReference
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo derivativeKinase inhibition
1,4-disubstituted piperidinesPiperidine derivativeCholinesterase inhibition

Q & A

What are the recommended synthetic routes for 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine, and how are intermediates characterized?

Basic
The synthesis typically involves coupling reactions between chlorinated pyrazine derivatives and substituted piperidine amines. For example, analogous compounds are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions. Key intermediates, such as stereoisomeric piperidine precursors, are characterized using mass spectrometry (MS) and 1^1H NMR . MS (ESI+) confirms molecular weight (e.g., m/z 198 [M + H]+ for piperidine intermediates), while 1^1H NMR identifies regiochemistry and purity by resolving methylpiperazine protons (δ ~2.2–3.0 ppm) and pyrazine aromatic signals .

How does the chloro substituent at the pyrazine 3-position influence reactivity and downstream functionalization?

Basic
The electron-withdrawing chloro group enhances the electrophilicity of the pyrazine ring, facilitating nucleophilic substitution at adjacent positions. For example, in related pyrazin-2-amine derivatives, the 3-chloro group enables regioselective amination or cross-coupling reactions. However, steric hindrance from the 1-methylpiperidin-4-yl group may necessitate optimized conditions (e.g., Pd catalysis, elevated temperatures) to achieve high yields .

What analytical challenges arise in confirming the stereochemistry of 1-methylpiperidin-4-yl substituents?

Advanced
Stereoisomeric intermediates (e.g., (1R,4R) vs. (1S,4S) piperidine derivatives) require chiral resolution techniques. Chiral HPLC or NMR with chiral shift reagents can distinguish enantiomers. For diastereomers, 1^1H NMR coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) and NOE experiments are critical. In one study, stereochemical assignments were validated via X-ray crystallography of analogous compounds .

How can molecular docking guide the design of this compound derivatives as enzyme inhibitors?

Advanced
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) predict binding interactions with target enzymes like MurA or kinase domains. For example, the piperidine moiety may occupy hydrophobic pockets, while the pyrazine ring forms hydrogen bonds with catalytic residues. Adjusting substituents (e.g., fluorination of aryl groups) can improve binding affinity, as shown in pyridopyrazine-based kinase inhibitors .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Advanced
SAR studies systematically vary substituents to optimize bioactivity:

  • Pyrazine ring modifications : Replacing chlorine with methyl or methoxy groups alters electron density and steric effects.
  • Piperidine substitutions : Introducing polar groups (e.g., hydroxyl) enhances solubility but may reduce membrane permeability.
    Biological assays (e.g., IC50_{50} determination in enzyme inhibition) coupled with computational modeling (e.g., QSAR) validate these modifications .

How can contradictory analytical data (e.g., MS vs. NMR) be resolved during characterization?

Advanced
Discrepancies between MS (indicating correct molecular weight) and NMR (suggesting impurities) often arise from residual solvents or diastereomers. Strategies include:

  • Purification : Re-crystallization or preparative HPLC to isolate pure stereoisomers.
  • 2D NMR : HSQC and HMBC experiments to assign ambiguous proton environments.
  • High-resolution MS (HRMS) : Confirm exact mass and rule out isobaric interferences .

What parameters are critical for optimizing reaction yields in large-scale synthesis?

Advanced
Key factors include:

  • Temperature control : Avoiding exothermic side reactions (e.g., using ice baths for amination steps).
  • Catalyst loading : Pd-based catalysts (1–5 mol%) for efficient cross-coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require rigorous drying to prevent hydrolysis of chloropyrazine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.